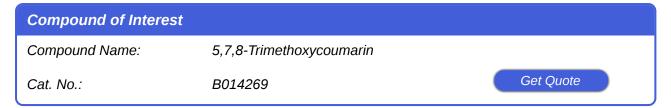


Spectroscopic Analysis of 5,7,8-Trimethoxycoumarin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **5,7,8-trimethoxycoumarin**, a naturally occurring methoxylated coumarin derivative. This document details the mass spectrometry and nuclear magnetic resonance (NMR) data for this compound, along with standardized experimental protocols for its analysis. The information presented is intended to support researchers and professionals in drug discovery and development in the identification, characterization, and quality control of **5,7,8-trimethoxycoumarin**.

Introduction

5,7,8-Trimethoxycoumarin belongs to the coumarin family, a class of benzopyrone compounds widely distributed in the plant kingdom.[1][2] Possessing a molecular formula of $C_{12}H_{12}O_5$ and a molecular weight of 236.22 g/mol, this compound has been the subject of interest in phytochemical and pharmacological research.[3][4][5] Accurate and detailed spectroscopic analysis is paramount for the unambiguous identification and structural elucidation of such compounds, forming the foundation for further investigation into their biological activities. This guide focuses on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Analysis



Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Mass Spectrometry Data

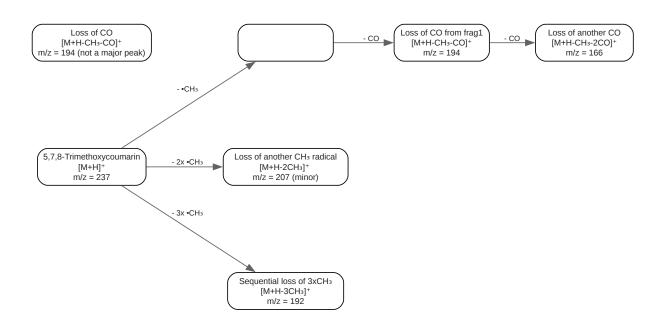
The mass spectral data for **5,7,8-trimethoxycoumarin** is summarized in the table below. The data was obtained from tandem mass spectrometry (MS-MS) experiments, which involve the isolation and fragmentation of a precursor ion.

Parameter	Value	Source
Ionization Mode	Electrospray Ionization (ESI)	[3]
Precursor Ion	[M+H]+	[3]
Precursor m/z	237.0757	[3]
Major Fragment Ions (m/z)	222, 204, 176	[3]

Proposed Fragmentation Pathway

The fragmentation of coumarins in mass spectrometry is influenced by the heterocyclic ring structure and the nature of its substituents. A common fragmentation pattern involves the loss of carbon monoxide (CO) from the pyrone ring. For **5,7,8-trimethoxycoumarin**, the fragmentation is initiated by the protonated molecule [M+H]⁺. The proposed fragmentation pathway is illustrated in the diagram below, which accounts for the major observed fragment ions.





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Caption: Proposed ESI-MS/MS fragmentation pathway of **5,7,8-trimethoxycoumarin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. While specific experimental ¹H and ¹³C NMR data for **5,7,8-trimethoxycoumarin** is not readily available in the surveyed literature, this section provides predicted chemical shifts and coupling constants based on the known structure and data from analogous methoxycoumarins.

Predicted ¹H NMR Data

The predicted 1 H NMR spectral data for **5,7,8-trimethoxycoumarin** in a typical deuterated solvent like CDCl 3 is presented below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).



Proton	Predicted δ (ppm)	Multiplicity	J (Hz)
H-3	6.2 - 6.4	d	9.5
H-4	7.6 - 7.8	d	9.5
H-6	6.5 - 6.7	s	-
5-OCH₃	3.8 - 4.0	s	-
7-OCH ₃	3.8 - 4.0	s	-
8-OCH₃	3.9 - 4.1	s	-

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for **5,7,8-trimethoxycoumarin** are summarized in the following table.

Carbon	Predicted δ (ppm)
C-2	160 - 162
C-3	110 - 112
C-4	143 - 145
C-4a	108 - 110
C-5	148 - 150
C-6	98 - 100
C-7	152 - 154
C-8	135 - 137
C-8a	145 - 147
5-OCH₃	55 - 57
7-OCH ₃	56 - 58
8-OCH₃	60 - 62



Experimental Protocols

To ensure reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential. The following sections outline the general methodologies for NMR and MS analysis of coumarin derivatives.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **5,7,8-trimethoxycoumarin** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry Protocol

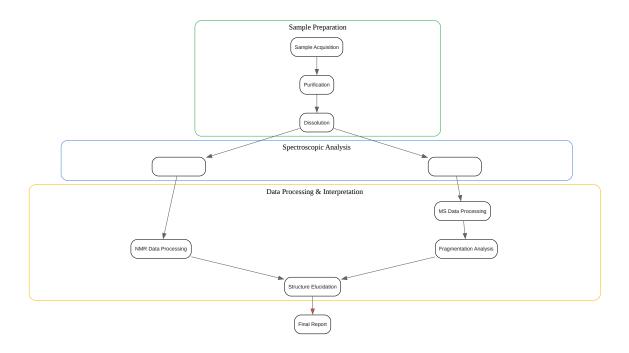
- Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 μg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, ion trap, or time-of-flight (TOF) instrument.



- Infusion and Ionization: Introduce the sample solution into the ESI source at a constant flow rate. Optimize the ESI parameters (e.g., capillary voltage, nebulizer gas pressure, and drying gas temperature) to achieve stable and efficient ionization.
- MS Scan: Acquire a full scan mass spectrum in the positive ion mode to determine the m/z of the protonated molecule [M+H]+.
- MS/MS Analysis: Select the [M+H]⁺ ion as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.
 Acquire the product ion spectrum to identify the characteristic fragment ions.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **5,7,8-trimethoxycoumarin** involves a series of logical steps from sample acquisition to final data interpretation and reporting.



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